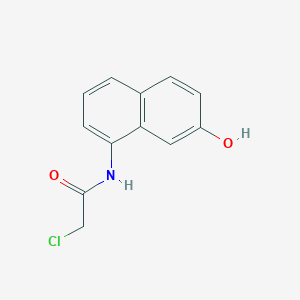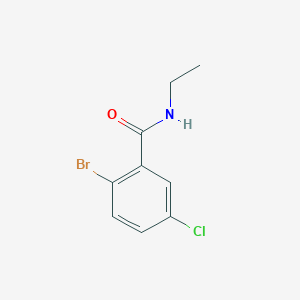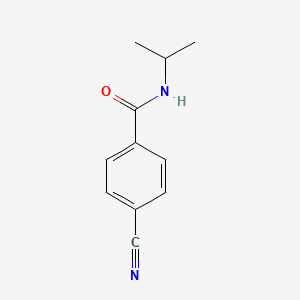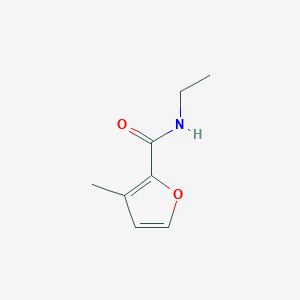![molecular formula C13H17NO2 B7458409 [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone, also known as HMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMP is a derivative of the popular drug, methamphetamine, and has been found to have unique properties that make it useful in various laboratory experiments.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the inhibition of dopamine transporters in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction. By inhibiting dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure.
Biochemical and Physiological Effects:
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects on the body. In addition to its effects on dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to increase the levels of other neurotransmitters such as norepinephrine and serotonin. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in laboratory experiments is its potency as a dopamine transporter inhibitor. This makes it useful in studying the effects of dopamine on the brain and in developing new treatments for addiction. However, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone also has some limitations, including its potential for toxicity and its effects on other neurotransmitters and physiological systems.
Future Directions
There are many possible future directions for research on [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone. Some potential areas of study include the development of new treatments for addiction, the use of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in studying the effects of dopamine on the brain, and the investigation of the potential neuroprotective effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone and to identify any potential risks associated with its use.
Synthesis Methods
The synthesis of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the reaction of 4-hydroxyacetophenone and 2-methylpyrrolidine with paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to act as a potent dopamine transporter inhibitor, which makes it useful in studying the effects of dopamine on the brain. Additionally, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used to study the mechanisms underlying drug addiction and to develop new treatments for addiction.
properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-8-14(10)13(16)12-6-4-11(9-15)5-7-12/h4-7,10,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZYSVZSRFGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
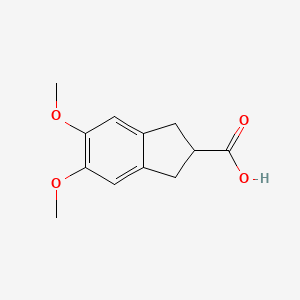

![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
